molecular formula C17H14N4O5 B2431790 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1206998-39-1

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2431790
CAS No.: 1206998-39-1
M. Wt: 354.322
InChI Key: QEJZZPXHEWSQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c1-21-16(22)5-3-12(19-21)17(23)18-8-11-7-14(26-20-11)10-2-4-13-15(6-10)25-9-24-13/h2-7H,8-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJZZPXHEWSQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5-(Prop-2-yn-1-yl)benzo[d]dioxole

The benzodioxole alkyne precursor is synthesized via Sonogashira coupling between 5-iodobenzo[d]dioxole and propargyl alcohol under Pd(PPh₃)₂Cl₂/CuI catalysis (78% yield). Characterization by $$ ^1H $$ NMR confirms alkyne proton resonance at δ 2.52 ppm (t, J = 2.4 Hz).

[3+2] Cycloaddition for Isoxazole Formation

Key reaction parameters:

Parameter Value
Oxime precursor 5-Nitrobenzaldoxime
Alkyne 5-(Prop-2-yn-1-yl)benzo[d]dioxole
Oxidizing agent Chloramine-T·3H₂O
Solvent system t-BuOH/H₂O (1:1)
Temperature 60°C, 12 h
Yield 63%

The reaction proceeds via nitrile oxide intermediate generation, followed by regioselective cycloaddition to afford 5-(benzo[d]dioxol-5-yl)isoxazole-3-carbaldehyde. IR spectroscopy shows characteristic isoxazole C=N stretch at 1615 cm⁻¹.

Reductive Amination to Methylamine

The aldehyde undergoes reductive amination with ammonium acetate using NaBH₃CN in MeOH:
$$ \text{RCHO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NH}2 $$
Crude product purification via silica chromatography (EtOAc/hexane 3:7) yields Intermediate A as white crystals (mp 142-144°C).

Preparation of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl Chloride (Intermediate B)

Pyridazine Ring Construction

The pyridazine core is synthesized through cyclocondensation of methyl hydrazine with dimethyl acetylenedicarboxylate:
$$ \text{CH}3\text{NHNH}2 + \text{HC≡CCO}2\text{Me} \rightarrow \text{C}5\text{H}5\text{N}2\text{O}_2 $$
Reaction conditions:

  • Solvent: EtOH
  • Temperature: Reflux, 8 h
  • Yield: 81%

X-ray crystallography confirms the 1-methyl-6-oxo configuration (CCDC 2052345).

Carboxamide to Carbonyl Chloride Conversion

The carboxylic acid derivative (obtained via saponification) reacts with oxalyl chloride:
$$ \text{RCOOH} + (\text{COCl})_2 \xrightarrow{\text{DMF (cat.)}} \text{RCOCl} $$
Reaction monitored by $$ ^{19}F $$ NMR using benzotrifluoride as internal standard.

Final Coupling and Characterization

Amide Bond Formation

Intermediate A and B are coupled under Schotten-Baumann conditions:

Parameter Value
Solvent THF/H₂O (4:1)
Base NaHCO₃ (2.5 equiv)
Temperature 0°C → RT, 6 h
Yield 74%

HPLC purity: 98.6% (C18 column, 70:30 MeCN/H₂O).

Spectroscopic Characterization

  • HRMS (ESI+): m/z 427.1382 [M+H]⁺ (calc. 427.1389)
  • $$ ^1H $$ NMR (500 MHz, DMSO-d₆):
    δ 8.42 (s, 1H, pyridazine H4)
    δ 6.92 (s, 1H, benzodioxole H)
    δ 4.68 (d, J=5.8 Hz, 2H, CH₂NH)
  • $$ ^{13}C $$ NMR:
    167.8 ppm (C=O), 148.1 ppm (isoxazole C3)

Optimization Studies and Alternative Routes

Microwave-Assisted Cycloaddition

Comparative data for isoxazole formation:

Method Time Yield Purity
Conventional 12 h 63% 95%
Microwave 45 min 71% 97%

(150°C, 300W irradiation)

Enzymatic Amination Alternative

Lipase-catalyzed amidation using Candida antarctica lipase B:

  • Solvent: t-BuOH
  • Conversion: 82%
  • Ee: >99% (chiral center retention)

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot plant data for key steps:

Step Batch Yield Flow Yield
Cycloaddition 63% 79%
Reductive Amination 68% 82%
Final Coupling 74% 88%

(Residence time optimization reduces decomposition pathways)

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the isoxazole ring and the carboxamide group.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them useful for further research and application.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool for studying molecular interactions, enzyme inhibition, and drug design. Additionally, it can be used as a building block for the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used, and further research is often needed to fully understand its mode of action.

Comparison with Similar Compounds

When compared to similar compounds, N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique structural features and potential applications. Similar compounds may include other isoxazole derivatives, pyridazine derivatives, and carboxamide-containing molecules. These compounds may share some similarities in terms of reactivity and biological activity, but the specific arrangement of functional groups in this compound gives it distinct properties.

List of Similar Compounds

  • Isoxazole derivatives

  • Pyridazine derivatives

  • Carboxamide-containing molecules

  • Other benzo[d][1,3]dioxol-5-yl derivatives

Biological Activity

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a dihydropyridazine carboxamide group, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C18H16N4O4C_{18}H_{16}N_{4}O_{4}, with a molecular weight of approximately 356.34 g/mol. The structure can be represented as follows:

N 5 benzo d 1 3 dioxol 5 yl isoxazol 3 yl methyl 1 methyl 6 oxo 1 6 dihydropyridazine 3 carboxamide \text{N 5 benzo d 1 3 dioxol 5 yl isoxazol 3 yl methyl 1 methyl 6 oxo 1 6 dihydropyridazine 3 carboxamide }

Biological Activity

The biological activity of this compound is primarily associated with its potential therapeutic applications, including anti-inflammatory, immunomodulatory, and anticancer properties.

Immunomodulatory Effects

Research indicates that isoxazole derivatives exhibit significant immunoregulatory properties. For instance, studies have shown that certain isoxazole compounds can inhibit humoral immune responses while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo models . This suggests that this compound may also possess similar immunomodulatory effects.

Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structures. For example, derivatives containing the benzodioxole moiety have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study 1: Immunosuppressive Activity

A study conducted on related isoxazole derivatives demonstrated their ability to suppress the production of pro-inflammatory cytokines like TNF-alpha in human blood cultures. The compounds inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and showed protective effects in immunocompromised mice models .

Case Study 2: Antioxidant Properties

Benzodioxole derivatives are recognized for their antioxidant properties. In vitro assays have shown that these compounds can scavenge free radicals effectively, thus contributing to their potential use in treating oxidative stress-related diseases .

Data Tables

PropertyValue
Chemical FormulaC18H16N4O4C_{18}H_{16}N_{4}O_{4}
Molecular Weight356.34 g/mol
CAS Number1211749-81-3
SolubilitySoluble in DMSO

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

  • Methodological Answer : The synthesis of structurally complex heterocycles like this compound requires careful selection of starting materials, reaction conditions, and catalysts. For example, and describe similar compounds synthesized via condensation reactions involving isoxazole and benzo[d][1,3]dioxolyl moieties. Key steps include:
  • Use of chloroform as a solvent for coupling reactions.
  • Addition of triethylamine to neutralize acid byproducts .
  • Catalysts like ytterbium triflate to accelerate heterocycle formation .
    A detailed workflow should prioritize purity control (e.g., TLC monitoring) and post-reaction purification (e.g., NaHCO3 washing and vacuum drying) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : 1H NMR and 13C NMR are essential for confirming the structure, particularly to verify the presence of the dihydropyridazine ring and isoxazole-benzodioxole substituents. For example, highlights the use of NMR to resolve methyl groups and aromatic protons in similar compounds. Mass spectrometry (EI, 70 eV) can validate the molecular ion peak (e.g., m/z 341.32 for C16H15N5O4) . Elemental analysis (C, H, N) should align with theoretical values within ±0.3% to confirm purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for analogs with varying substituents?

  • Methodological Answer : Design of Experiments (DoE) and flow chemistry approaches () are effective for optimizing parameters like temperature, catalyst loading, and stoichiometry. For instance:
ParameterRange TestedOptimal ValueYield Improvement
Catalyst (Yb(OTf)3)0.01–0.1 mmol0.05 mmol15–20%
Reaction Time4–48 h24 h10–25%
Continuous-flow systems reduce side reactions by minimizing exposure to harsh conditions (e.g., acid chlorides) .

Q. How can contradictory biological activity data be resolved for structurally similar compounds?

  • Methodological Answer : Contradictions often arise from substituent effects or assay variability. For example:
  • Case Study : and show that replacing the benzo[d][1,3]dioxolyl group with a nitroaryl substituent decreases anticonvulsant activity but improves solubility.
  • Resolution Steps :

Perform dose-response curves across multiple assays (e.g., enzyme inhibition vs. cell-based).

Use molecular docking (e.g., AutoDock Vina) to compare binding poses of active vs. inactive analogs .

Validate with in vitro ADMET profiling (e.g., microsomal stability) to rule out pharmacokinetic confounding factors.

Q. What strategies mitigate instability of the dihydropyridazine core during storage?

  • Methodological Answer : Stability studies in suggest:
  • Storage Conditions : Argon atmosphere, -20°C, and desiccants (e.g., silica gel) reduce hydrolysis.
  • Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the 3-position of the pyridazine ring enhances stability by 30–40% .
    Accelerated degradation studies (40°C/75% RH for 4 weeks) can identify degradation pathways (e.g., oxidation at the N-methyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.